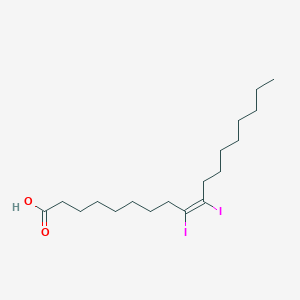
Oleic Acid I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleic acid is a monounsaturated omega-9 fatty acid that occurs naturally in various animal and vegetable fats and oils. It is an odorless, colorless oil, although commercial samples may be yellowish due to the presence of impurities. In chemical terms, oleic acid is classified as a monounsaturated omega-9 fatty acid, abbreviated with a lipid number of 18:1 cis-9, and a main product of Δ9-desaturase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleic acid can be synthesized through the dehydrogenation of stearic acid using the enzyme stearoyl-CoA 9-desaturase . This process involves the removal of hydrogen atoms from stearic acid to form the monounsaturated derivative, oleic acid.
Industrial Production Methods
Industrially, oleic acid is obtained through the hydrolysis of triglycerides found in animal and vegetable fats. For example, the hydrolysis of olive-pomace oleins followed by distillation yields vegetable-derived oleic acid . Animal-derived oleic acid is obtained by hydrolyzing animal fat (tallow), conducting cold fractionation, and then distilling the resulting mixture .
Chemical Reactions Analysis
Types of Reactions
Oleic acid undergoes typical reactions of carboxylic acids and alkenes. These include:
Oxidation: Oleic acid can be oxidized to form various products, including nonanoic acid and azelaic acid.
Reduction: Catalytic hydrogenation of oleic acid yields stearic acid.
Substitution: Oleic acid can form esters and amides through reactions with alcohols and amines, respectively.
Common Reagents and Conditions
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or nickel is used for hydrogenation.
Substitution: Alcohols and amines are common reagents for esterification and amidation reactions.
Major Products Formed
Oxidation: Nonanoic acid, azelaic acid.
Reduction: Stearic acid.
Substitution: Esters and amides.
Scientific Research Applications
Oleic acid has a wide range of applications in scientific research, including:
Mechanism of Action
Oleic acid exerts its effects through various molecular targets and pathways:
Peroxisome Proliferator-Activated Receptors (PPARs): Oleic acid acts on PPAR alpha, delta, and gamma, which are involved in the regulation of lipid metabolism and inflammation.
Retinoic Acid Receptor RXR-alpha: Oleic acid interacts with this receptor, influencing gene expression related to cell differentiation and proliferation.
Beta-Oxidation and Tricarboxylic Acid Cycle: Oleic acid undergoes oxidation via these pathways, contributing to energy production.
Comparison with Similar Compounds
Similar Compounds
Stearic Acid: A saturated fatty acid that can be hydrogenated from oleic acid.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds, differing from the monounsaturated structure of oleic acid.
Uniqueness
Oleic acid is unique due to its monounsaturated structure, which provides a balance between stability and reactivity. This makes it a versatile compound with applications in various fields, from industrial production to therapeutic research .
Properties
Molecular Formula |
C18H32I2O2 |
|---|---|
Molecular Weight |
534.3 g/mol |
IUPAC Name |
(Z)-9,10-diiodooctadec-9-enoic acid |
InChI |
InChI=1S/C18H32I2O2/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h2-15H2,1H3,(H,21,22)/b17-16- |
InChI Key |
AJLNCCBKZPMARL-MSUUIHNZSA-N |
Isomeric SMILES |
CCCCCCCC/C(=C(\CCCCCCCC(=O)O)/I)/I |
Canonical SMILES |
CCCCCCCCC(=C(CCCCCCCC(=O)O)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


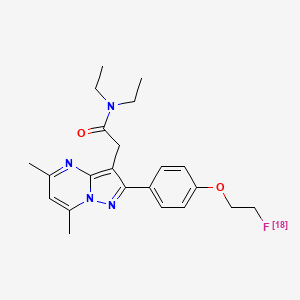
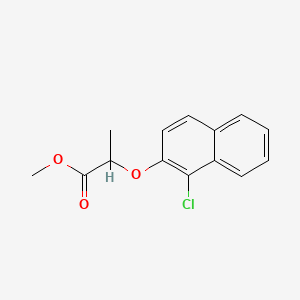
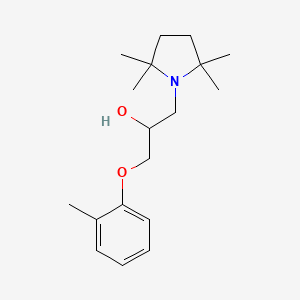
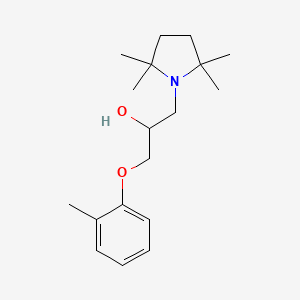
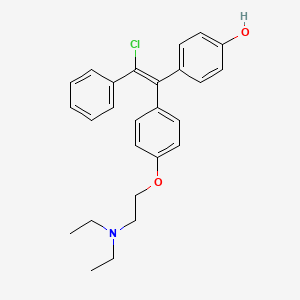
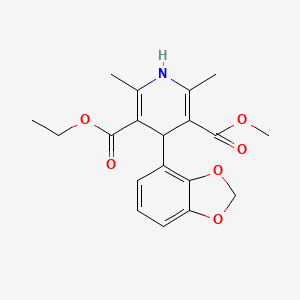
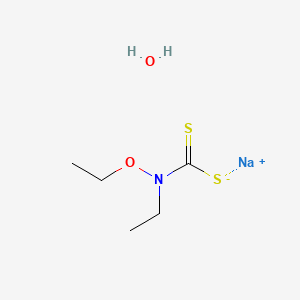


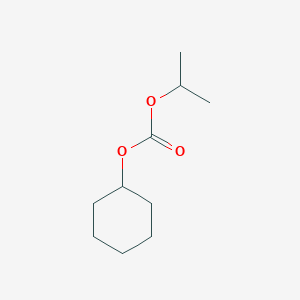
![[3-Acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate](/img/structure/B10858624.png)
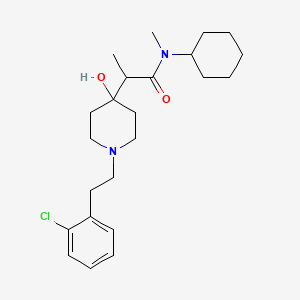
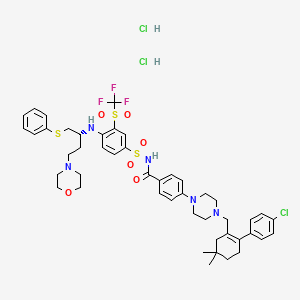
![propan-2-yl (Z)-8-[(2R,3S,4R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-4-hydroxyoxolan-3-yl]oct-5-enoate](/img/structure/B10858654.png)
